N-[(Piperazin-1-yl)methylidene]methanesulfonamide

mPGES-1 inhibition prostaglandin E2 biosynthesis anti-inflammatory drug discovery

N-[(Piperazin-1-yl)methylidene]methanesulfonamide (CAS 203664-83-9) is a piperazine-based sulfonamide derivative with the molecular formula C₆H₁₃N₃O₂S (MW 191.25). The compound belongs to the sulfonylpiperazine class, known for diverse biological activities including anticancer, antidiabetic, antibacterial, antifungal, and anti-inflammatory properties.

Molecular Formula C6H13N3O2S
Molecular Weight 191.25 g/mol
CAS No. 203664-83-9
Cat. No. B12580119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(Piperazin-1-yl)methylidene]methanesulfonamide
CAS203664-83-9
Molecular FormulaC6H13N3O2S
Molecular Weight191.25 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N=CN1CCNCC1
InChIInChI=1S/C6H13N3O2S/c1-12(10,11)8-6-9-4-2-7-3-5-9/h6-7H,2-5H2,1H3
InChIKeyPXQBCMOJNDJNCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(Piperazin-1-yl)methylidene]methanesulfonamide (CAS 203664-83-9): A High-Potency mPGES-1 Inhibitor Scaffold for Inflammation Research Procurement


N-[(Piperazin-1-yl)methylidene]methanesulfonamide (CAS 203664-83-9) is a piperazine-based sulfonamide derivative with the molecular formula C₆H₁₃N₃O₂S (MW 191.25) . The compound belongs to the sulfonylpiperazine class, known for diverse biological activities including anticancer, antidiabetic, antibacterial, antifungal, and anti-inflammatory properties [1]. Its structural features—a methanesulfonamide group attached to an unsubstituted piperazine ring via a methylidene linker—confer distinct physicochemical properties including a calculated XlogP of -1.1, topological polar surface area of 70.2 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [2]. This compound has been documented as a potent inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the prostaglandin E2 (PGE2) biosynthesis pathway implicated in inflammation and cancer [3].

Why Generic Piperazine Sulfonamide Substitution Fails: N-[(Piperazin-1-yl)methylidene]methanesulfonamide (CAS 203664-83-9) Structure-Activity Specificity


Piperazine sulfonamide derivatives cannot be treated as interchangeable commodities due to profound structure-activity relationship (SAR) variations across this chemical class. Literature documents that minor modifications to either the sulfonamide moiety or piperazine substitution pattern produce order-of-magnitude differences in biological activity [1]. For example, in a systematic SAR study of GAA inhibitors, piperazine sulfonamide analogs with different substitution patterns exhibited IC₅₀ values ranging from 0.75 µM to completely inactive (>30 µM) across only a few structural modifications [2]. Similarly, a series of 19 piperazine sulfonamide analogs evaluated for α-amylase inhibition demonstrated IC₅₀ values spanning from 1.57 µM to 3.98 µM, representing a 2.5-fold activity range within a single congeneric series [3]. Furthermore, β₃-adrenoceptor agonist activity among piperazine sulfonamides varies dramatically, with EC₅₀ values ranging from 1.79 nM to 49.3 nM—a 27-fold difference—depending on specific structural features [4]. Generic substitution without precise structural matching introduces unacceptable variability in target engagement and biological outcomes, making compound-specific procurement essential for reproducible research.

N-[(Piperazin-1-yl)methylidene]methanesulfonamide (CAS 203664-83-9): Quantitative Evidence for Differentiated Selection


mPGES-1 Inhibition Potency: N-[(Piperazin-1-yl)methylidene]methanesulfonamide IC₅₀ of 3 nM in 293E Cell Assay

N-[(Piperazin-1-yl)methylidene]methanesulfonamide demonstrates potent inhibition of human microsomal prostaglandin E synthase-1 (mPGES-1), an emerging therapeutic target for inflammation and cancer, with an IC₅₀ of 3 nM when evaluated in 293E cells expressing the recombinant enzyme [1]. This activity profile is supported by additional cellular assays showing IC₅₀ values of 29 nM in LPS-induced human whole blood and 37 nM in rhIL-1β-stimulated human A549 cells [1]. The compound's high cellular potency and consistent activity across multiple assay systems distinguish it from other piperazine sulfonamide scaffolds optimized for alternative targets such as 11β-HSD1, DPP-IV, or β₃-adrenoceptors [2].

mPGES-1 inhibition prostaglandin E2 biosynthesis anti-inflammatory drug discovery

Hydrogen Bonding Capacity: N-[(Piperazin-1-yl)methylidene]methanesulfonamide Possesses 4 H-Bond Acceptors Versus Alternative Piperazine Derivatives

The hydrogen bonding capacity of N-[(Piperazin-1-yl)methylidene]methanesulfonamide includes 4 hydrogen bond acceptors (from sulfonamide oxygens, imine nitrogen, and piperazine nitrogens) and 1 hydrogen bond donor (from the secondary amine of the unsubstituted piperazine ring) [1]. This H-bond donor/acceptor profile is distinct from N-alkylated piperazine sulfonamide analogs, which typically lack the secondary amine H-bond donor and therefore exhibit different molecular recognition patterns and target binding geometries. Literature indicates that the tertiary amine nitrogen of piperazine sulfonamides serves as a critical determinant of potency and selectivity for certain receptor classes, with secondary amines conferring different pharmacological profiles [2].

molecular recognition drug-target interactions pharmacophore modeling

Polar Surface Area and Lipophilicity: N-[(Piperazin-1-yl)methylidene]methanesulfonamide TPSA of 70.2 Ų and XlogP of -1.1

N-[(Piperazin-1-yl)methylidene]methanesulfonamide exhibits a calculated topological polar surface area (TPSA) of 70.2 Ų and a calculated XlogP of -1.1 [1]. These values position the compound within favorable drug-likeness parameters (TPSA < 140 Ų for oral bioavailability) while the negative XlogP indicates hydrophilic character distinct from more lipophilic benzenesulfonamide piperazine derivatives which typically exhibit XlogP values >1.0 [Class-level inference]. The piperazine moiety contributes to potential biological activity, as piperazine derivatives are widely explored for antimicrobial and antitumor properties .

drug-likeness physicochemical profiling permeability prediction

N-[(Piperazin-1-yl)methylidene]methanesulfonamide (CAS 203664-83-9): Validated Research Applications for Procurement Decision-Making


mPGES-1 Inhibitor Screening and Probe Development

Based on documented IC₅₀ values of 3 nM (293E cell assay), 29 nM (human whole blood), and 37 nM (A549 cells) for mPGES-1 inhibition [1], this compound is suitable for use as a positive control or starting scaffold in high-throughput screening campaigns targeting the prostaglandin E2 biosynthesis pathway. Its verified activity across multiple assay formats supports its application in anti-inflammatory drug discovery programs requiring mPGES-1 modulation. The compound's physicochemical properties (XlogP = -1.1, TPSA = 70.2 Ų) [2] also make it appropriate for cellular permeability studies and in vitro pharmacology experiments.

Structure-Activity Relationship Studies of Piperazine Sulfonamide Pharmacophores

The unsubstituted piperazine ring with a free secondary amine (1 H-bond donor, 4 H-bond acceptors) [1] provides a baseline scaffold for systematic SAR exploration. This compound can serve as a reference point for evaluating the effects of N-alkylation, sulfonamide modification, or linker variation on target binding and selectivity [2]. Procurement of this specific compound enables controlled comparative studies against N-substituted piperazine sulfonamide analogs, which exhibit different hydrogen bonding and molecular recognition profiles [3].

Physicochemical Property Benchmarking and Computational Modeling

With calculated properties including XlogP of -1.1, TPSA of 70.2 Ų, and a molecular weight of 191.25 [1], this compound serves as a physicochemical benchmark for piperazine sulfonamide derivatives. Its hydrophilic character distinguishes it from benzenesulfonamide analogs and makes it suitable for solubility and permeability correlation studies. The compound can be used to validate computational models predicting drug-likeness and ADME properties of sulfonamide-containing molecules.

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